Boc-4-iodo-D-phenylalanine
Overview
Description
Boc-4-iodo-D-phenylalanine is a synthetic compound . It is used as a pharmaceutical intermediate . It is also used as a p-iodo phenyl alanine derivative with N-Boc protection .
Synthesis Analysis
Boc-4-iodo-D-phenylalanine is a synthetic compound that has anticancer activity . It inhibits the growth of glioblastoma cells by binding to DNA and inhibiting transcriptional activity . The drug also inhibits the synthesis of proteins .Molecular Structure Analysis
The molecular formula of Boc-4-iodo-D-phenylalanine is C14H18INO4 . Its molecular weight is 391.20 g/mol . The SMILES string representation isCC(C)(C)OC(=O)NC@HI)C(=O)O
. Physical And Chemical Properties Analysis
Boc-4-iodo-D-phenylalanine has a molecular weight of 391.20 g/mol . The melting point is 118-124º C . The optical rotation is -22.5±1º (c=1.202% in AcOEt) .Scientific Research Applications
“Boc-4-iodo-D-phenylalanine” is a chemical compound with the empirical formula C14H18INO4 . It’s used as a pharmaceutical intermediate . It’s also used as a p-iodo phenyl alanine derivative with N-Boc protection . This suggests that it might be used in the synthesis of certain pharmaceuticals, possibly as a building block in the creation of complex molecules.
Pharmaceutical Intermediate
This compound is used as an intermediate in the synthesis of various pharmaceuticals. Intermediates are compounds that are used in the production of other compounds. In this case, “Boc-4-iodo-D-phenylalanine” could be used to produce a variety of different drugs.
Peptide Synthesis
This compound could be used in the synthesis of peptides. Peptides are short chains of amino acids that are used in the body to perform a variety of functions. They can also be synthesized in the lab for use in research or medicine.
Safety And Hazards
properties
IUPAC Name |
(2R)-3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLZDBGQWRBTHN-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-4-iodo-D-phenylalanine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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